Dipotassium hexabromoiridate

Description

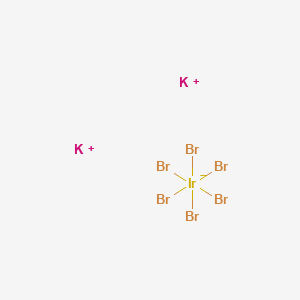

Contextualization within Iridium Coordination Chemistry

Iridium, a 5d transition metal, is known for forming a wide array of coordination complexes with diverse geometries and oxidation states. americanelements.com Potassium hexabromoiridate(IV) is a prime example of an iridium(IV) complex. The [IrBr₆]²⁻ anion features a central Ir⁴⁺ ion, which has a 5d⁵ electron configuration, surrounded by six bromide ligands in a nearly perfect octahedral geometry at room temperature. urfu.ru This structure is characteristic of hexahalometallates. ontosight.ai The chemistry of iridium is significantly influenced by strong spin-orbit coupling, a relativistic effect that becomes prominent in heavy elements like iridium and plays a crucial role in determining the electronic and magnetic properties of its complexes. urfu.ru The study of K₂[IrBr₆] and its analogues, such as potassium hexachloroiridate(IV) (K₂[IrCl₆]), provides deep insights into the fundamental electronic structure of 5d metal complexes. urfu.ruaip.org

Significance of Hexahalogenoiridate(IV) Complexes in Contemporary Chemical Science

Hexahalogenoiridate(IV) complexes, particularly [IrCl₆]²⁻ and [IrBr₆]²⁻, are cornerstone compounds in modern inorganic and physical chemistry. aip.org Their relatively simple, high-symmetry antifluorite crystal structure allows them to serve as ideal models for investigating complex physical phenomena. urfu.ru Researchers utilize these compounds to study the interplay between spin-orbit coupling, crystal field effects, and electron-electron correlations, which collectively dictate the material's electronic and magnetic ground state. urfu.ruarxiv.org

A key area of interest is the ability to tune these properties by substituting the halide ligands. For instance, replacing chloride with the larger, more polarizable bromide in K₂[IrBr₆] leads to a weaker electron correlation and enhanced magnetic couplings compared to its chloro-analogue, K₂[IrCl₆]. urfu.ruresearchgate.net This substitution results in a higher Néel temperature (the temperature above which an antiferromagnetic material becomes paramagnetic) for the bromide complex. urfu.ruarxiv.org These complexes are also valuable in developing and calibrating theoretical models, such as relativistic scattered-wave calculations, to understand their optical and magnetic properties. aip.org

Overview of Key Research Areas in Potassium Hexabromoiridate(IV) Studies

Research on potassium hexabromoiridate(IV) is multifaceted, spanning several key areas of chemical science.

Solid-State Physics and Materials Science : A primary focus is the detailed investigation of its structural and magnetic properties. K₂[IrBr₆] exhibits fascinating temperature-dependent structural phase transitions. At room temperature, it has a cubic crystal structure, which transforms to tetragonal below 170 K and further to monoclinic below 122 K. urfu.ruresearchgate.netcore.ac.uk These structural changes are closely linked to the tilt, rotation, and deformation of the IrBr₆ octahedra. arxiv.org The compound is also used as a precursor or "metalloligand" in the synthesis of advanced materials, such as one-dimensional bromo-bridged Ir(IV)–Cu(II) coordination polymers, which display unique magnetic properties.

Catalysis : The iridium center in K₂[IrBr₆] can readily participate in electron transfer processes, cycling between Ir(IV) and Ir(III) oxidation states. This redox activity makes it a valuable catalyst in a variety of organic and inorganic reactions.

Electrochemistry : The electrochemical behavior of the [IrBr₆]²⁻/[IrBr₆]³⁻ redox couple is a subject of study for applications in sensors and energy storage devices. Cyclic voltammetry is often used to characterize this redox potential, with its chloro-analogue serving as a benchmark for comparison.

Analytical Chemistry : In analytical techniques, potassium hexabromoiridate(IV) can be employed as a reagent or as a standard for the detection and quantification of various substances. ontosight.ai

Data Tables

Table 1: Physical and Chemical Properties of Potassium Hexabromoiridate(IV)

| Property | Value |

|---|---|

| Chemical Formula | K₂[IrBr₆] |

| Molecular Weight | 749.86 g/mol |

| Appearance | Black crystalline solid |

| Melting Point | >350°C |

| Crystal System (RT) | Cubic (Fm3m space group) |

| Iridium Oxidation State | +4 |

Sources: americanelements.comresearchgate.net

Table 2: Crystallographic Data for Potassium Hexabromoiridate(IV) Polymorphs

| Phase | Temperature Range | Crystal System | Space Group | Lattice Parameter (Å) |

|---|---|---|---|---|

| α-K₂IrBr₆ | > 170 K | Cubic | Fm3m | a = 10.29266(2) (at 270 K) |

| β-K₂IrBr₆ | 122 K - 170 K | Tetragonal | I4/m | Parameters not specified in sources |

| γ-K₂IrBr₆ | < 122 K | Monoclinic | P2₁/m | Parameters not specified in sources |

Structure

2D Structure

Properties

CAS No. |

19121-78-9 |

|---|---|

Molecular Formula |

Br6IrK- |

Molecular Weight |

710.7 g/mol |

IUPAC Name |

potassium hexabromoiridium(2-) |

InChI |

InChI=1S/6BrH.Ir.K/h6*1H;;/q;;;;;;+4;+1/p-6 |

InChI Key |

VDMKTHFWLONNCP-UHFFFAOYSA-H |

Canonical SMILES |

[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Potassium Hexabromoiridate Iv

Established and Novel Synthetic Routes

The synthesis of potassium hexabromoiridate(IV) can be achieved through several established pathways, ranging from high-temperature solid-state reactions to aqueous solution chemistry. Novel methods continue to be developed to improve efficiency and product quality. researchgate.net

Established methods include:

Direct Bromination of Iridium Metal : This high-temperature method involves the reaction of metallic iridium with bromine in the presence of molten potassium bromide (KBr) at temperatures around 400°C. This process directly yields the desired K₂[IrBr₆] complex.

Halide Exchange Reactions : A common and effective route involves the substitution of chloride ligands in a precursor complex with bromide ions. Typically, a solution of a hexachloroiridate(IV) salt, such as potassium hexachloroiridate(IV) (K₂[IrCl₆]), is treated with an excess of a bromide source like hydrobromic acid or an alkali metal bromide. The reaction is driven by factors such as the higher lattice energy of the resulting alkali chloride.

Aqueous Redox Reactions : These syntheses utilize various iridium precursors in bromine-rich aqueous environments. The process often involves the oxidation of an Iridium(III) species or the controlled manipulation of an Iridium(IV) complex to ensure the formation of the stable [IrBr₆]²⁻ anion.

A newer, developed method for the synthesis of potassium hexabromoiridate(IV) has been reported, with the resulting complex being studied extensively through X-ray diffraction, elemental analysis, and various spectroscopic techniques (electronic absorption, IR, and Raman) to confirm its structure and purity. researchgate.netresearchgate.net Another specific procedure focuses on the growth of high-quality single crystals, which involves the slow evaporation of a nearly saturated and slightly acidic aqueous solution of K₂[IrBr₆] maintained at a constant temperature of 60°C. aps.org

Interactive Table 1: Summary of Synthetic Routes for K₂[IrBr₆]

| Synthetic Route | General Equation | Key Conditions | Notes | Reference(s) |

|---|---|---|---|---|

| Direct Bromination | 2 Ir + 3 Br₂ + 4 KBr → 2 K₂[IrBr₆] | Molten KBr, ~400°C | A high-temperature, solid-state approach. | |

| Halide Exchange | K₂[IrCl₆] + 6 HBr → K₂[IrBr₆] + 6 HCl | Aqueous solution, excess bromide source | Driven by relative ligand affinities and lattice energies. | |

| Single Crystal Growth | K₂[IrBr₆] (aq) → K₂[IrBr₆] (s) | Slow evaporation, 60°C, slightly acidic (HBr) | Method for producing high-purity single crystals for structural analysis. | aps.org |

Precursor Compounds and Their Reactivity Profiles

The choice of precursor is a critical factor in the synthesis of potassium hexabromoiridate(IV), dictating the required reaction conditions and potential impurities. Iridium is a precious metal, and its compounds serve as the primary source for these syntheses. americanelements.comfishersci.at

Common precursors include:

Iridium Metal (Ir) : As the elemental form, iridium is highly unreactive and requires aggressive conditions, such as high temperatures and strong oxidizing agents like bromine, to be brought into a reactive state. ontosight.aiamericanelements.com

Iridium Halides : Compounds like Iridium(III) chloride (IrCl₃) and Iridium(IV) bromide (IrBr₄) are common starting materials. google.comjandjmaterials.com Their reactivity depends on the oxidation state and halide identity.

Hexahaloiridate Salts : These are perhaps the most frequently used precursors due to their solubility and reactivity in solution. google.com Key examples include potassium hexachloroiridate(IV) (K₂[IrCl₆]), sodium hexachloroiridate(IV) (Na₂[IrCl₆]), and ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]). google.comwikipedia.org These compounds readily undergo halide exchange reactions. Hydrogen hexabromoiridate (H₂IrBr₆) can also serve as a direct precursor. google.com The ammonium salt is a notable intermediate in the general isolation of iridium from ores. wikipedia.org

The reactivity of these precursors is often linked to their role in broader catalytic or material synthesis processes. For instance, in oxidation catalysis, organometallic iridium complexes can be transformed under reaction conditions, losing placeholder ligands to form active catalytic species, highlighting the dynamic nature of iridium coordination chemistry. nih.gov

Interactive Table 2: Common Precursors for K₂[IrBr₆] Synthesis

| Precursor Compound | Chemical Formula | Typical Role/Reactivity | Reference(s) |

|---|---|---|---|

| Iridium(III) Chloride | IrCl₃ | Iridium source, requires oxidation and ligand exchange. | google.com |

| Ammonium Hexachloroiridate(IV) | (NH₄)₂[IrCl₆] | Soluble Ir(IV) source, readily undergoes halide exchange. Intermediate in iridium refining. | wikipedia.orggoogle.com |

| Potassium Hexachloroiridate(IV) | K₂[IrCl₆] | Common starting material for halide exchange synthesis. | google.com |

| Hydrogen Hexabromoiridate | H₂IrBr₆ | Acidic precursor, provides both Ir(IV) and bromide ligands. | google.com |

| Iridium Metal | Ir | Elemental source, requires harsh conditions for reaction. | ontosight.ai |

Optimization of Synthesis Conditions for Enhanced Purity and Yield

Optimizing reaction parameters is essential for maximizing the yield and ensuring the high purity of potassium hexabromoiridate(IV). Purity is particularly important as the presence of even small amounts of other iridium species, such as Ir(III), can affect its physical and chemical properties.

Key optimization strategies include:

Control of Temperature : For aqueous reactions, low temperatures are sometimes employed to control the reaction rate and prevent unwanted side reactions or ligand exchange. Conversely, for single crystal growth, a constant, elevated temperature (e.g., 60°C) is used to control the rate of solvent evaporation and promote the formation of well-ordered crystals. aps.org

Stoichiometry and Reagent Concentration : The ratio of the iridium precursor to the bromide source is carefully controlled. A large excess of the bromide source is typically used in halide exchange reactions to drive the reaction to completion.

Control of Redox Potential : In syntheses involving redox changes, the choice of reducing or oxidizing agent is critical. For example, the controlled reduction of a hexahaloiridate(IV) salt with a mild reducing agent like ascorbic acid can be used to synthesize mixed-ligand complexes while avoiding over-reduction or undesired ligand substitution.

The purity of the final product is verified using a suite of analytical techniques. X-ray diffraction (XRD) is used to confirm the crystalline phase and structure, with K₂[IrBr₆] adopting a cubic antifluorite structure at room temperature. urfu.ru Elemental analysis provides confirmation of the empirical formula, while UV-Vis spectroscopy can be used to confirm the absence of Ir(III) impurities.

Crystallographic Investigations and Structural Elucidation of Potassium Hexabromoiridate Iv

Polymorphism and Temperature-Driven Structural Phase Transitions

High-resolution synchrotron X-ray diffraction and thermal analysis have revealed that potassium hexabromoiridate(IV) undergoes a sequence of structural phase transitions upon cooling. aps.orgresearchgate.net The idealized high-symmetry cubic structure, stable at room temperature, transforms into lower-symmetry polymorphs at cryogenic temperatures. aps.orgresearchgate.net These transitions are driven by the condensation of soft phonon modes, which involve cooperative rotations and deformations of the IrBr₆ octahedra. aps.orgresearchgate.net

Upon cooling, potassium hexabromoiridate(IV) undergoes its first major structural phase transition from a cubic (α-phase) to a tetragonal (β-phase) crystal system at approximately 170 K. aps.orgresearchgate.net This transition is characterized by the freezing of dynamic rotational motions of the IrBr₆ octahedra that are present in the higher-temperature cubic phase. aps.orgurfu.ru The symmetry is reduced as the cooperative rotation of the octahedra in the ab plane becomes static below the transition temperature. urfu.ru

A second structural phase transition occurs at approximately 122 K, where the tetragonal (β-phase) structure transforms into a monoclinic (γ-phase) polymorph. researchgate.net This further reduction in symmetry coincides with the onset of long-range magnetic ordering, suggesting a significant coupling between the crystal lattice and the electronic spin dynamics of the Ir⁴⁺ centers. researchgate.net The transition is observable through the monoclinic splitting of certain reflections in diffraction patterns at low temperatures. aps.org

The cubic-to-tetragonal phase transition at ~170 K exhibits clear hysteretic behavior. researchgate.net Thermal expansion measurements show a distinct difference in the transition temperature upon cooling versus heating, a characteristic feature of a first-order phase transition. This hysteresis indicates the presence of an energy barrier between the cubic and tetragonal phases, leading to thermodynamic metastability and the coexistence of phases near the transition temperature. researchgate.net

Detailed Analysis of Crystal Systems and Space Groups of Polymorphs

The different temperature-dependent polymorphs of K₂[IrBr₆] have been identified and characterized by their distinct crystal systems and space groups. At room temperature and above, the compound adopts a high-symmetry cubic structure belonging to the antifluorite crystal family. As the temperature is lowered, it transitions through tetragonal and monoclinic phases. aps.orgresearchgate.net

Interactive Table 1: Polymorphs of Potassium Hexabromoiridate(IV)

| Phase | Temperature Range | Crystal System | Space Group |

| α-K₂IrBr₆ | > 170 K | Cubic | Fm-3m |

| β-K₂IrBr₆ | 122 K - 170 K | Tetragonal | I4/m |

| γ-K₂IrBr₆ | < 122 K | Monoclinic | C2/m |

Note: The crystallographic data is based on findings from high-resolution synchrotron X-ray diffraction studies. aps.orgresearchgate.net

Coordination Geometry of the Hexabromoiridate(IV) Anion: Octahedral Distortions

The fundamental building block of the crystal structure is the hexabromoiridate(IV) anion, [IrBr₆]²⁻, which consists of a central iridium(IV) ion coordinated by six bromide ligands. Nominally, this anion possesses an octahedral geometry. However, detailed structural analyses reveal that the octahedra are not perfectly regular. researchgate.net The Ir-Br bond length at room temperature is approximately 2.466 Å. aps.org

This inherent distortion is partly attributable to the large ionic radius of the bromide (Br⁻) ligand compared to smaller halides like chloride (Cl⁻), which results in longer metal-ligand bond lengths. Furthermore, the electronic configuration of the Ir⁴⁺ ion (a low-spin d⁵ system) can make it susceptible to subtle Jahn-Teller distortions, which would lower the ideal octahedral symmetry to achieve a more stable electronic state. libretexts.orgbpchalihacollege.org.in These distortions, combined with cooperative rotations, are critical drivers of the observed phase transitions. aps.orgurfu.ru

Lattice Dynamics and Cooperative Distortions of IrBr₆ Octahedra (Tilt, Rotation, Deformation)

The structural phase transitions in K₂[IrBr₆] are not merely changes in unit cell parameters but are fundamentally driven by the collective, cooperative motions of the IrBr₆ octahedra—a phenomenon known as lattice dynamics. aps.orgurfu.ru In the high-temperature cubic phase, the octahedra exhibit dynamic disorder, essentially rotating randomly. aps.org

As the crystal cools, specific phonon modes soften, leading to the "freezing" or condensation of these motions into an ordered pattern. The primary distortions involved are:

Cooperative Rotation: This is the dominant effect, especially in the cubic-to-tetragonal transition. The IrBr₆ octahedra rotate in a coordinated fashion within the crystallographic ab plane. The rotation angle is significant, in the range of 4-5 degrees, and gradually decreases upon further cooling. urfu.ru

Tetragonal Deformation: This involves a change in the shape of the octahedra themselves, specifically a slight elongation or compression along one axis. This is gauged by comparing the in-plane and out-of-plane Ir-Br distances. aps.org

Interactive Table 2: Crystallographic Data for K₂[IrBr₆] Polymorphs

| Phase | Temperature | Crystal System | a (Å) | b (Å) | c (Å) | β (°) |

| α-K₂IrBr₆ | 270 K | Cubic | 10.29266 | 10.29266 | 10.29266 | 90 |

| β-K₂IrBr₆ | 140 K | Tetragonal | 10.2647 | 10.2647 | 10.3129 | 90 |

| γ-K₂IrBr₆ | 20 K | Monoclinic | 7.242 | 7.248 | 10.334 | 90.15 |

Note: Lattice parameters are derived from synchrotron XRD data. The monoclinic data reflects a transformed cell for comparison. aps.orgurfu.ru

Intermolecular Interactions and Crystal Packing Influencing Structural Stability

The structural integrity and stability of crystalline solids are fundamentally governed by the nature and arrangement of intermolecular interactions and the efficiency of crystal packing. In the case of Potassium Hexabromoiridate(IV) (K₂IrBr₆), the crystal structure is a classic example of the antifluorite type, characterized by isolated [IrBr₆]²⁻ octahedra positioned on a face-centered cubic (fcc) lattice, with potassium (K⁺) ions occupying the interstitial spaces. aps.org This arrangement is primarily stabilized by significant electrostatic interactions between the K⁺ cations and the complex [IrBr₆]²⁻ anions.

Detailed crystallographic studies using high-resolution synchrotron X-ray diffraction have revealed that the compound undergoes a series of structural phase transitions as a function of temperature, highlighting the delicate balance of forces at play. aps.orgcore.ac.ukosti.govosti.gov At room temperature (around 270 K), K₂IrBr₆ exhibits a highly symmetric cubic crystal structure. aps.orgresearchgate.net However, upon cooling, the symmetry is reduced, first to a tetragonal phase below 170 K and subsequently to a monoclinic phase below 122 K. aps.orgcore.ac.ukosti.govosti.gov

The detailed structural parameters obtained from diffraction studies provide quantitative insight into these arrangements.

Interactive Table 1: Crystallographic Data for Potassium Hexabromoiridate(IV) at Different Temperatures

| Temperature (K) | Crystal System | Space Group | Lattice Parameters (Å) | Ref. |

| 270 | Cubic | Fm3m | a = 10.298(5) | researchgate.net |

| 270 | Cubic | Fm3m | a = 10.29911(2) | aps.org |

| 140 | Tetragonal | I4/m | a = 7.2361(1), c = 10.3344(2) | aps.org |

| 20 | Monoclinic | P2₁/n | a = 7.1951(2), b = 7.2024(2), c = 10.2989(3), β = 90.171(3)° | aps.org |

Advanced Spectroscopic Characterization of Potassium Hexabromoiridate Iv

Resonant Inelastic X-ray Scattering (RIXS) Studies

RIXS is a powerful, photon-in/photon-out spectroscopic technique that provides insights into the electronic structure of materials. In the case of Potassium hexabromoiridate(IV), RIXS has been instrumental in understanding its complex electronic states.

Probing Vibronic Character of j=3/2 States

In the presence of spin-orbit coupling under ideal cubic symmetry, the electronic levels of the Iridium ion (Ir⁴⁺) transform into lower-lying and higher-lying states. aps.org The lowest-energy excitation, corresponding to the transition between these states, is observed around 0.6 eV in RIXS spectra. aps.org The double-peak structure of this feature indicates a splitting of the states, which is a manifestation of the residual non-cubic crystal-field splitting in the Ir shell. aps.org

Analysis of Non-Cubic Crystal-Field Splitting

The crystal structure of Potassium hexabromoiridate(IV) undergoes phase transitions from cubic at room temperature to tetragonal below 170 K, and finally to monoclinic below 122 K. aps.orgresearchgate.net These structural changes are accompanied by a non-cubic crystal-field splitting (Δ), which can be tracked using RIXS. aps.orgresearchgate.neturfu.ru The non-monotonic changes observed in Δ are attributed to the competing effects of the tilt, rotation, and deformation of the IrBr₆ octahedra, as well as tetragonal strain on the electronic levels of the Ir⁴⁺ ion. aps.orgresearchgate.neturfu.ru

Experimental studies on various iridates have shown that even small deviations from the ideal octahedral symmetry can lead to significant non-cubic crystal-field splittings, often around 150 meV. aps.orgurfu.ru In Potassium hexabromoiridate(IV), the crystal-field splitting is influenced by several factors, including tetragonal strain, octahedral rotations and tilts, and deformations of the octahedra. aps.org

Table 1: Temperature Dependence of Non-Cubic Crystal-Field Splitting in K₂IrBr₆

| Temperature (K) | Crystal Phase | Non-Cubic Crystal-Field Splitting (Δ) (meV) |

| 270 | Cubic (α-K₂IrBr₆) | - |

| 160 | Tetragonal (β-K₂IrBr₆) | ~30 |

| 140 | Tetragonal (β-K₂IrBr₆) | - |

| 20 | Monoclinic (γ-K₂IrBr₆) | - |

Data adapted from RIXS spectra fits. aps.orgresearchgate.net

Spectroscopic Signatures of Spin-Orbital-Lattice Entanglement

The frustration on the face-centered cubic (fcc) lattice of Potassium hexabromoiridate(IV) can be lifted through magnetoelastic coupling. researchgate.net This implies that even minor lattice distortions can cause significant variations in the nearest-neighbor exchange couplings, indicating a strong entanglement between spin, orbital, and lattice degrees of freedom. researchgate.net

Raman and Infrared Spectroscopy

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, is crucial for identifying the vibrational modes of the [IrBr₆]²⁻ complex and understanding its coordination geometry.

Vibrational Mode Assignment and Analysis

The vibrational modes of molecules can be probed using both Raman and IR spectroscopy. libretexts.org While IR spectroscopy examines the wavenumber at which a functional group has a vibrational mode, Raman spectroscopy observes the shift in vibration from an incident source. libretexts.org For a given molecule, the Raman frequency shift is identical to the IR peak frequency. libretexts.org

In molecules with a center of symmetry, such as the octahedral [IrBr₆]²⁻ ion, vibrational modes that are Raman-active are IR-inactive, and vice versa. This is known as the rule of mutual exclusion. The [IrBr₆]²⁻ ion has three Raman-active modes (ν₁, ν₂, and ν₅) and two IR-active modes (ν₃ and ν₄).

Table 2: Vibrational Frequencies of the [IrBr₆]²⁻ Ion

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity |

| ν₁ | A₁g | Symmetric Stretch | ~170 | Raman |

| ν₂ | E_g | Asymmetric Stretch | ~140 | Raman |

| ν₃ | T₁u | Asymmetric Stretch | ~210 | IR |

| ν₄ | T₁u | Bending | ~100 | IR |

| ν₅ | T₂g | Bending | ~85 | Raman |

| ν₆ | T₂u | Bending | - | Inactive |

Note: The exact frequencies can vary slightly depending on the crystal environment.

Resonance Raman Enhancement Phenomena

Resonance Raman spectroscopy is a powerful technique where the excitation wavelength is chosen to be close to an electronic transition of the molecule. semi.ac.cn This results in a significant enhancement of the intensity of certain Raman bands, particularly those associated with the chromophore. semi.ac.cn

In the case of the hexabromoiridate(IV) ion, anomalous polarization has been observed in its resonance Raman spectra. researchgate.net This phenomenon can be analyzed using group-theoretical considerations of the vibronic states involved in the Raman process. researchgate.net The enhancement of non-totally symmetric modes can occur through the "B-term" or Herzberg-Teller scattering mechanism if the symmetry of the vibrational mode matches the direct product of the symmetries of the two electronic states involved in the resonance. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying the paramagnetic Ir(IV) center in potassium hexabromoiridate(IV) (K₂IrBr₆). ethz.chwikipedia.orgyoutube.comauburn.edulibretexts.org The Ir(IV) ion has a 5d⁵ electron configuration, which gives rise to the paramagnetic properties observed in EPR studies.

Investigations into K₂IrBr₆ reveal insights into its local spin environments and the influence of structural changes on its magnetic properties. arxiv.org The compound undergoes structural phase transitions from a cubic to a tetragonal phase around 170 K, and further to a monoclinic phase at approximately 122 K. arxiv.orgresearchgate.net EPR studies have been crucial in characterizing these phases. In the paramagnetic state at higher temperatures, measurements have shown isotropic g-factors for the Ir⁴⁺ ions, consistent with their cubic symmetry. researchgate.netarxiv.org For instance, high-field EPR studies on similar iridium hexahalides have reported an isotropic g-factor of g = 1.79(1) for Ir⁴⁺ ions in a cubic environment. arxiv.org This value's deviation from the free-electron g-factor of ~2.0023 is attributed to the significant spin-orbit coupling and the covalent nature of the Ir-Br bonds. libretexts.orgarxiv.org

As the temperature is lowered and the crystal structure transitions, EPR spectra reflect the changes in symmetry. The g-factor becomes anisotropic, and strong exchange narrowing is observed, indicating the emergence of persistent spin-spin correlations well above the Néel temperature (Tₙ ≈ 12 K). arxiv.org These findings underscore the critical role of spin-orbit coupling and structural symmetry breaking in modifying the spin-lattice interactions within the K₂IrBr₆ crystal. arxiv.org

Table 1: EPR Parameters for Ir(IV) in Hexahalide Complexes

| Compound | Phase | Temperature | g-factor | Reference |

|---|---|---|---|---|

| K₂IrBr₆ | Cubic | > 170 K | Isotropic | arxiv.orgresearchgate.net |

| K₂IrBr₆ | Tetragonal | 122 K - 170 K | Anisotropic | arxiv.org |

| K₂IrBr₆ | Monoclinic | < 122 K | Anisotropic | arxiv.org |

| K₂IrCl₆ | Cubic | Paramagnetic State | 1.79(1) | arxiv.org |

| (NH₄)₂IrCl₆ | Cubic | Paramagnetic State | 1.79(1) | arxiv.org |

Ultraviolet-Visible (UV-Vis) and Photodissociation Spectroscopy

The electronic transitions of the [IrBr₆]²⁻ anion can be effectively probed using UV-Visible absorption and photodissociation spectroscopy. In aqueous solutions of K₂IrBr₆, the complex exhibits several ligand-to-metal charge transfer (LMCT) absorption bands from the near-IR to the deep UV. aip.orgrsc.org Gas-phase studies on the isolated [IrBr₆]²⁻ dianion, however, provide a unique window into its intrinsic electronic properties and decay dynamics without the influence of solvent or counter-ions. aip.org

Photodissociation action spectra of the [IrBr₆]²⁻ dianion have been recorded over a photon energy range of 1.08 to 5.6 eV. aip.orgiaea.orgnih.govaip.org Upon photoexcitation, the dianion undergoes several decay processes. The observed photoproducts include the monoanions [IrBr₅]⁻ and [IrBr₄]⁻, as well as the atomic anion Br⁻ and the parent monoanion [IrBr₆]⁻ formed via electron detachment. iaea.orgnih.govaip.org

Ionic Fragmentation: The dianion breaks apart into smaller ionic fragments.

Electron Detachment: The dianion loses an electron to form a monoanion.

Dissociative Electron Detachment: A combination of fragmentation and electron loss occurs. iaea.orgnih.gov

In the visible region of the spectrum, the dominant decay pathway is fragmentation into [IrBr₅]⁻ and Br⁻. iaea.orgnih.govaip.orgacs.org In contrast, excitation in the ultraviolet region activates a number of different fragmentation and detachment channels. iaea.orgnih.govaip.org This energy-dependent behavior is attributed to the different electronic excited states that are accessed at various photon energies, each leading to distinct fragmentation mechanisms. iaea.orgnih.govaip.org While in solution, excitation into these states does not typically lead to photoproducts, the isolated gas-phase dianion readily dissociates. aip.orgrsc.orgresearchgate.net

A comparison between the photodissociation action spectrum of gas-phase [IrBr₆]²⁻ and the absorption spectrum of K₂IrBr₆ in aqueous solution reveals noticeable solvatochromic shifts. iaea.orgnih.govaip.orgresearchgate.net These shifts, which represent the influence of the solvent on the electronic transition energies, are observed to be between 0.02 and 0.16 eV for the transitions in the visible region. iaea.orgnih.govaip.orgacs.org In the ultraviolet region, a more significant solvatochromic shift of approximately 0.3 eV is observed. iaea.orgnih.govaip.orgacs.org This indicates that the solvent environment provides a stabilizing effect on the electronic states of the complex.

Table 2: Solvatochromic Shifts for [IrBr₆]²⁻

| Spectral Region | Energy Range | Solvatochromic Shift (eV) | Reference |

|---|---|---|---|

| Visible | ~1.7 - 2.5 eV | 0.02 - 0.16 | iaea.orgnih.govaip.org |

| Ultraviolet | > 3.0 eV | ~0.3 | iaea.orgnih.govaip.org |

The analysis of photoproducts from the dissociation of gas-phase [IrBr₆]²⁻ shows that the fragmentation branching ratios vary significantly with the photon energy. iaea.orgnih.govaip.org

Visible Region (below ~3.0 eV): Absorption in this energy range preferentially leads to the formation of [IrBr₅]⁻ and Br⁻ fragments. iaea.orgnih.govaip.orgresearchgate.net

Ultraviolet Region (above ~3.0 eV): In this higher energy range, the formation of the [IrBr₄]⁻ fragment becomes more favored. researchgate.net Multiple fragmentation and electron detachment channels are active, leading to a more complex distribution of products. iaea.orgnih.govaip.org

The loss of multiple ligands, leading to fragments like [IrBr₄]⁻, has been interpreted as potentially involving a two-photon process or secondary photodissociation, where a primary photoproduct like [IrBr₅]⁻ absorbs a second photon and dissociates further. colorado.eduusc.edu

Table 3: Dominant Photodissociation Fragments of [IrBr₆]²⁻

| Excitation Region | Photon Energy | Dominant Ionic Fragments | Reference |

|---|---|---|---|

| Visible | < 3.0 eV | [IrBr₅]⁻, Br⁻ | iaea.orgnih.govaip.orgresearchgate.net |

| Ultraviolet | > 3.0 eV | [IrBr₄]⁻ and others | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and Core-Level Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. fu-berlin.dediva-portal.orgbris.ac.ukgumed.edu.pl When analyzing iridium compounds like K₂IrBr₆, XPS provides valuable information on the core-level binding energies of the iridium and bromine atoms.

The Ir 4f region of the XPS spectrum is particularly informative. It typically shows a doublet corresponding to the Ir 4f₇/₂ and Ir 4f₅/₂ spin-orbit components. researchgate.net For iridium metal, the Ir 4f₇/₂ peak is found at approximately 60.8 eV. researchgate.net In iridium oxides, this value shifts to higher binding energies; for example, in IrO₂, the Ir 4f₇/₂ peak is observed at about 61.9 eV, corresponding to the Ir(IV) oxidation state. researchgate.net A database reports an Ir 4f₇/₂ binding energy of 61.7 eV for K₃IrBr₆, which contains Ir(III). xpsdatabase.net

The binding energy of core electrons is sensitive to the chemical environment, including the oxidation state of the atom and the nature of its ligands. This results in a "chemical shift" of the XPS peaks. ub.eduaps.org Generally, a higher oxidation state leads to a higher binding energy due to the increased electrostatic attraction on the remaining core electrons.

However, for iridium compounds, this trend can be complex. Studies on iridium oxides have shown that Ir(III) species can sometimes exhibit a higher binding energy than Ir(IV) species, a phenomenon described as a "reverse binding energy shift". nih.govmpg.de This highlights that caution is necessary when assigning oxidation states based solely on binding energy shifts without considering other factors like the electronic structure and screening effects. mpg.de The ligands also play a crucial role; the electronegativity and bonding characteristics of the bromide ligands in [IrBr₆]²⁻ will influence the electron density on the iridium center and thus its core-level binding energies compared to, for example, chloride or oxide ligands. nih.gov

Electronic Structure and Advanced Theoretical Modeling of Potassium Hexabromoiridate Iv

Electronic Configuration of Iridium(IV) in the [IrBr₆]²⁻ Anion

The central metal ion in the [IrBr₆]²⁻ complex anion is iridium in the +4 oxidation state (Ir⁴⁺). A neutral iridium atom (atomic number 77) has the ground state electron configuration [Xe]4f¹⁴5d⁷6s². To form the Ir⁴⁺ ion, the atom loses four electrons, two from the 6s orbital and two from the 5d orbital. This results in the electronic configuration [Xe]4f¹⁴5d⁵.

Therefore, the Ir⁴⁺ ion is a d⁵ system, meaning it has five electrons in its valence d orbitals. anl.govaip.org This d⁵ configuration is crucial as it gives rise to a single unpaired electron in the low-spin state, which is characteristic for this complex, and is the source of its paramagnetic nature. aip.orgrsc.org The significant interaction between the spin and orbital angular momenta of this unpaired electron has profound effects on the electronic energy levels. anl.gov

Molecular Orbital Theory and Orbital Occupancy

In the octahedral [IrBr₆]²⁻ anion, the atomic orbitals of the central Ir⁴⁺ ion and the six bromide ligands combine to form molecular orbitals (MOs). wikipedia.org According to molecular orbital theory, the five degenerate d-orbitals of the iridium ion split into two sets in an octahedral environment: a lower-energy, triply degenerate set labeled t₂g (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate set labeled e_g (d_z², d_x²-y²). libretexts.orgunizin.org

The valence orbitals of the bromide ligands (primarily the 4p orbitals) are lower in energy than the iridium 5d orbitals and form bonding and non-bonding MOs. The iridium t₂g and e_g orbitals combine with ligand orbitals of the appropriate symmetry to form bonding and antibonding MOs. The resulting MO diagram shows that the highest occupied molecular orbitals (HOMOs) are primarily ligand in character, while the lowest unoccupied molecular orbitals (LUMOs) are the antibonding t₂g* and e_g* orbitals, which are predominantly metal in character. dalalinstitute.comnih.gov

For a 5d metal like iridium, the crystal field splitting energy (Δₒ) is large, and consequently, Potassium hexabromoiridate(IV) is a low-spin complex. aip.org The five d-electrons of the Ir⁴⁺ ion occupy the lowest available molecular orbitals. This results in the orbital occupancy of (t₂g)⁵(e_g)⁰, leaving a single vacancy in the t₂g subshell. aip.orgquora.com This low-spin configuration is more stable than the high-spin alternative due to the significant energy gap between the t₂g and e_g levels. byjus.com

| Orbital Set | Degeneracy | Character | Electron Occupancy |

|---|---|---|---|

| e_g | 2 | Antibonding (primarily metal d_z², d_x²-y²) | 0 |

| t₂g | 3 | Antibonding (primarily metal d_xy, d_xz, d_yz) | 5 |

| π (ligand) | - | Non-bonding (ligand p-orbitals) | - |

| σ (ligand) | - | Bonding | - |

Ligand-to-Metal Charge Transfer (LMCT) Transitions

Potassium hexabromoiridate(IV) exhibits intense electronic absorption bands in the visible and ultraviolet regions, which are characteristic of ligand-to-metal charge transfer (LMCT) transitions. dalalinstitute.comwikipedia.org These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.org This process is favored in complexes like [IrBr₆]²⁻, which feature a metal center in a high oxidation state (Ir⁴⁺) and easily oxidizable ligands (Br⁻). dalalinstitute.com

The optical spectrum of [IrBr₆]²⁻ shows two prominent LMCT bands. nih.govwikipedia.org

Visible Region: A band observed around 600 nm is assigned to the transfer of an electron from a ligand-based π orbital to the partially filled metal t₂g* orbital. wikipedia.org

Ultraviolet Region: A more intense band near 270 nm corresponds to an electron transfer from a ligand orbital to the empty metal e_g* orbital. wikipedia.org

These LMCT transitions are formally an internal redox process where the bromide ligand is oxidized and the iridium center is reduced for the duration of the excited state. libretexts.org The high intensity of these bands (large molar absorptivity) distinguishes them from the much weaker, spin-forbidden d-d transitions. wikipedia.org

| Approximate Wavelength | Region | Transition Assignment | Resulting Metal Center Configuration (Excited State) |

|---|---|---|---|

| ~600 nm | Visible | Ligand (π) → Ir (t₂g) | Ir(III) - t₂g⁶ |

| ~270 nm | Ultraviolet | Ligand (σ or π) → Ir (e_g) | Ir(III) - t₂g⁵e_g¹ |

Ab Initio Calculations and Density Functional Theory (DFT) Approaches

To gain deeper insight into the complex electronic structure of Potassium hexabromoiridate(IV), advanced computational methods such as ab initio calculations and Density Functional Theory (DFT) are employed. wikipedia.orgscispace.com Ab initio methods solve the Schrödinger equation from first principles without extensive empirical parameters, while DFT calculates the electronic properties based on the electron density, offering a balance between accuracy and computational cost. wikipedia.orgnih.gov

These theoretical approaches have been instrumental in:

Validating Electronic Structures: DFT calculations have been used to compute the frontier molecular orbital energy levels of iridium complexes, corroborating the electronic arrangements predicted by simpler models. rsc.org

Quantifying Covalency: By calculating the spin density distribution, DFT studies on Ir(IV) complexes have shown significant delocalization of the metal's d-electrons onto the ligand orbitals, indicating a high degree of covalency in the Ir-Br bonds. rsc.org

Interpreting Spectroscopic Data: Theoretical calculations help assign features in complex spectroscopic measurements, such as Electron Paramagnetic Resonance (EPR), by correlating the observed signals with the computed electronic ground state. rsc.org

Modeling Complex Interactions: These methods can incorporate relativistic effects like spin-orbit coupling, which are essential for accurately describing heavy elements like iridium. rsc.org

Computational studies on related hexahalogenoiridate(IV) complexes have provided detailed information on bond lengths and electronic properties, demonstrating the power of these methods in understanding the subtle electronic details of such compounds. researchgate.net

Spin-Orbit Coupling Effects on Electronic Energy Levels

For heavy elements like iridium, relativistic effects, particularly spin-orbit coupling (SOC), are exceptionally strong and play a dominant role in determining the electronic structure. anl.govurfu.ru SOC describes the interaction between an electron's spin angular momentum and its orbital angular momentum. In the Ir⁴⁺ (d⁵) ion within the [IrBr₆]²⁻ complex, the partially filled t₂g orbitals possess unquenched orbital angular momentum, leading to significant SOC. ohio-state.edu

The primary consequences of strong SOC in this system are:

Splitting of t₂g Levels: The strong coupling lifts the degeneracy of the t₂g orbitals, splitting them into a lower-energy quartet (J=3/2) and a higher-energy doublet (J=1/2), separated by an energy gap of approximately 3λ/2, where λ is the spin-orbit coupling constant. ohio-state.eduarxiv.org In the ground state of the d⁵ configuration, the J=3/2 quartet is completely filled, and the single unpaired electron resides in the J=1/2 doublet.

Anisotropic Magnetic Properties: SOC is the primary source of the large magnetic anisotropy observed in Ir(IV) complexes. rsc.org This is reflected in highly anisotropic g-tensors measured by EPR spectroscopy. aip.org

Mixing of Electronic States: SOC can mix electronic states of different spin and orbital character, influencing the probabilities of electronic transitions and enabling relaxation pathways that would otherwise be forbidden. urfu.ru

The spin-orbit coupling constant for Ir(IV) is very high, leading to spectroscopic features that are often significantly broadened compared to lighter transition metal analogues like Rh(IV). rsc.org The influence of SOC is so profound that it is a key parameter in explaining the magnetic and electronic properties of nearly all iridium-based materials. anl.govaps.org

Crystal Field and Ligand Field Splitting Theory

Crystal Field Theory (CFT) provides a foundational electrostatic model for understanding the splitting of d-orbitals in transition metal complexes. byjus.comimperialwiki.com In the octahedral [IrBr₆]²⁻ complex, the six bromide ligands are treated as negative point charges that create an electrostatic field. This field removes the degeneracy of the Ir⁴⁺ d-orbitals, splitting them into the lower-energy t₂g set and the higher-energy e_g set. byjus.comlibretexts.org The energy separation between these levels is denoted as the crystal field splitting energy, Δₒ (or 10Dq). umb.edu

Ligand Field Theory (LFT) extends CFT by incorporating covalent interactions and molecular orbital concepts, providing a more complete picture. libretexts.orgnumberanalytics.com In LFT, the splitting arises from the formation of bonding and antibonding molecular orbitals between the metal d-orbitals and ligand orbitals. The Δₒ in this context is the energy gap between the antibonding t₂g* and e_g* orbitals. libretexts.org

Key aspects for [IrBr₆]²⁻ include:

Low-Spin Configuration: As a third-row (5d) transition metal, iridium experiences a much larger Δₒ than 3d or 4d metals. This large splitting energy exceeds the energy required to pair electrons (pairing energy, P). Consequently, the five d-electrons preferentially fill the lower-energy t₂g orbitals before occupying the e_g orbitals, resulting in a low-spin t₂g⁵ configuration. aip.orgquora.com

Crystal Field Stabilization Energy (CFSE): The placement of electrons in the lower-energy t₂g orbitals results in a net stabilization of the complex. For a low-spin d⁵ system, the CFSE is calculated as: CFSE = (5 × -0.4Δₒ) + (0 × +0.6Δₒ) = -2.0Δₒ quora.comquora.com This significant stabilization contributes to the thermodynamic stability of the complex.

While bromide (Br⁻) is considered a weak-field ligand in the spectrochemical series for 3d metals, the inherently large magnitude of Δₒ for a 5d metal like iridium ensures a low-spin configuration regardless. libretexts.orgiitg.ac.in

| Parameter | Description | Value/State for [IrBr₆]²⁻ |

|---|---|---|

| Metal Ion | Central Iridium ion | Ir⁴⁺ (d⁵) |

| Spin State | Electron spin arrangement | Low-spin |

| t₂g Occupancy | Electrons in lower energy orbitals | 5 |

| e_g Occupancy | Electrons in higher energy orbitals | 0 |

| CFSE | Crystal Field Stabilization Energy | -2.0Δₒ |

Magnetic Properties and Quantum Phenomena in Potassium Hexabromoiridate Iv

Characterization of Spin-Orbit Entangled j=1/2 Moments

In materials containing heavy elements like iridium, the strong spin-orbit coupling (SOC) can lead to a state where the electron's spin and orbital angular momenta are no longer independent but are entangled. For the Ir⁴⁺ ion in an ideal octahedral environment, this results in a ground state characterized by a total angular momentum quantum number of j=1/2. researchgate.net These j=1/2 moments are a hallmark of the spin-orbit entangled physics that gives rise to many of the intriguing properties of iridates. researchgate.net

However, the ideal cubic symmetry required for a pure j=1/2 ground state is often not perfectly realized in actual materials. researchgate.net Deviations from this symmetry, such as lattice distortions, can introduce a non-cubic crystal field, which in turn mixes the j=1/2 and the excited j=3/2 states. researchgate.net The extent of this mixing is a crucial parameter in understanding the magnetic behavior of K₂IrBr₆.

Antiferromagnetic Ordering and Determination of Néel Temperature

Potassium hexabromoiridate(IV) exhibits antiferromagnetic ordering at low temperatures. researchgate.netaps.orgurfu.ru The transition to this ordered state occurs at a specific temperature known as the Néel temperature (Tₙ). For K₂IrBr₆, the Néel temperature has been determined to be 11.9 K. researchgate.neturfu.ru This is notably higher than that of its isostructural counterpart, potassium hexachloroiridate(IV) (K₂IrCl₆). researchgate.neturfu.ru The onset of long-range magnetic order is indicated by a weak anomaly in thermal expansion measurements around 12 K. researchgate.net

Magnetic Frustration in FCC Spin Lattices

The crystal structure of potassium hexabromoiridate(IV) features IrBr₆ octahedra arranged on a face-centered cubic (FCC) lattice. aps.orgurfu.ru Antiferromagnetic interactions on an FCC lattice are inherently subject to geometric frustration, a condition where it is impossible to simultaneously satisfy all the antiferromagnetic interactions between neighboring spins. This frustration can lead to complex magnetic ground states and suppress the onset of long-range magnetic order.

In the case of K₂IrBr₆, it has been observed that the magnitude of frustration on the FCC spin lattice is decreased compared to K₂IrCl₆. researchgate.netaps.orgurfu.ru This reduction in frustration is attributed to the replacement of chlorine with bromine, which weakens electronic correlations and enhances magnetic couplings. researchgate.netaps.orgurfu.ru

Interplay between Lattice Distortions, Spin-Orbit Coupling, and Magnetism

The magnetic properties of K₂IrBr₆ are intricately linked to its crystal structure, which undergoes a series of phase transitions as the temperature is lowered. At room temperature, the crystal symmetry is cubic. researchgate.netaps.orgurfu.ru However, it transitions to a tetragonal phase below 170 K and further to a monoclinic phase below 122 K. researchgate.netaps.orgurfu.ru

These structural distortions have a direct impact on the electronic levels of the Ir⁴⁺ ion by inducing a non-cubic crystal-field splitting. researchgate.netaps.orgurfu.ru The evolution of this splitting has been tracked using resonant inelastic x-ray scattering (RIXS), which shows non-monotonic changes corresponding to the competing effects of the tilt, rotation, and deformation of the IrBr₆ octahedra, as well as tetragonal strain. researchgate.netaps.orgurfu.ru This interplay between the lattice and the electronic degrees of freedom, mediated by spin-orbit coupling, is a key characteristic of this material. researchgate.netaps.orgurfu.ruarxiv.org The structural symmetry breaking and the associated changes in the local environment of the iridium ions play a crucial role in modifying the spin-lattice interactions. arxiv.org

Table 1: Structural Phase Transitions in K₂IrBr₆

| Temperature Range | Crystal System |

| > 170 K | Cubic |

| 122 K - 170 K | Tetragonal |

| < 122 K | Monoclinic |

This table is based on data from multiple sources. researchgate.netaps.orgurfu.ru

Single-Ion Magnet (SIM) Phenomenon in Isolated Hexabromoiridate(IV) Complexes

Studies on magnetically isolated hexabromoiridate(IV) complexes have shown that they can indeed display SIM behavior. researchgate.netrsc.org This is typically observed through AC magnetic susceptibility measurements, which reveal a field-induced slow relaxation of the magnetization. researchgate.netrsc.org The occurrence of the SIM phenomenon in these systems highlights the significant magnetic anisotropy of the individual [IrBr₆]²⁻ complexes. researchgate.net

Exchange Coupling Mechanisms in One-Dimensional Iridium-Containing Complexes

The magnetic interactions between iridium ions can be further explored by incorporating them into one-dimensional (1D) chain-like structures. In such systems, the nature of the exchange coupling between adjacent magnetic centers becomes paramount. Research on bromo-bridged Ir(IV)-Cu(II) one-dimensional compounds has provided insights into these mechanisms. researchgate.netrsc.org

In these 1D chains, the Ir(IV) and Cu(II) ions are linked through bridging bromide anions. researchgate.netrsc.org DC magnetic susceptibility measurements on these materials have revealed the presence of both antiferromagnetic and ferromagnetic exchange coupling between the Ir(IV) and Cu(II) metal ions, depending on the specific arrangement and ligands involved. researchgate.netrsc.org This demonstrates the tunability of the magnetic interactions in iridium-containing complexes through chemical design. The exchange pathways in these mixed-metal systems can give rise to unusual magnetic behaviors not typically found in pure 3d or 5d transition-metal compounds. aps.orgaps.org

Redox Chemistry and Electrochemistry of Potassium Hexabromoiridate Iv

Redox Potentials and Electron Transfer Processes of the Ir(IV)/Ir(III) Couple

The Ir(IV)/Ir(III) redox couple in potassium hexabromoiridate(IV) is a well-studied system, with its electrochemical properties being central to its utility in catalysis and electrochemistry. The redox potential of this couple is a critical parameter that dictates its oxidizing strength. The bromide ligands in the [IrBr₆]²⁻ complex lower the reduction potential compared to its chloro-analogue, potassium hexachloroiridate(IV), making it a stronger oxidizing agent. This property is particularly relevant in applications such as the design of electrocatalysts for water oxidation.

Cyclic voltammetry is a key technique for probing the redox characteristics of the Ir(IV)/Ir(III) couple. Such studies, often conducted in non-aqueous media to prevent competing hydrolysis reactions, can confirm the reversible one-electron transfer process associated with the iridium center. Spectroelectrochemical methods can further be employed to correlate the observed redox states with changes in the compound's spectral properties.

The electron transfer process itself is a fundamental aspect of the compound's reactivity. The iridium center's ability to readily accept an electron and transition from the +4 to the +3 oxidation state is the basis for its role in facilitating various chemical reactions, particularly in catalysis.

Mechanisms of Oxidation and Reduction Reactions

The oxidation and reduction reactions involving potassium hexabromoiridate(IV) are primarily centered around the iridium metal center, which can readily transition between the Ir(IV) and Ir(III) states. These electron transfer processes are fundamental to its chemical behavior and catalytic activity.

The reduction of the [IrBr₆]²⁻ complex to [IrBr₆]³⁻ is a one-electron process. The mechanism of this reduction can proceed through an outer-sphere electron transfer pathway. In this mechanism, the electron is transferred from the reducing agent to the iridium complex without any direct bonding or ligand exchange between the two species. The kinetics of these reactions are influenced by factors such as the nature of the reducing agent and the solvent environment.

Conversely, the oxidation of the corresponding Ir(III) complex, [IrBr₆]³⁻, back to [IrBr₆]²⁻ involves the removal of an electron. This process is typically achieved using strong oxidizing agents. The mechanism of oxidation can also be of the outer-sphere type.

The kinetics of these redox reactions can be influenced by several factors. For instance, studies have shown that hexabromoiridate(IV) exhibits slower oxidation kinetics compared to hexachloroiridate(IV). This is attributed to the reduced electrophilicity of the Ir⁴⁺ center in the presence of the softer bromide ligands. Furthermore, the activation volume for the reduction of [IrBr₆]²⁻ is more negative than that of [IrCl₆]²⁻, suggesting greater electrostriction and solvent ordering during the rate-limiting step of the reaction.

Influence of Ligand Environment on Redox Activity

The ligand environment surrounding the iridium center plays a crucial role in modulating its redox activity. The nature of the ligands directly influences the electron density at the metal center, thereby affecting the ease with which it can be oxidized or reduced.

In the case of hexahaloiridate complexes, the electronegativity of the halide ligands is a key determinant of the redox potential of the Ir(IV)/Ir(III) couple. The bromide ligands in potassium hexabromoiridate(IV) are less electronegative than chloride ligands. This results in a lower reduction potential for the [IrBr₆]²⁻/[IrBr₆]³⁻ couple compared to the [IrCl₆]²⁻/[IrCl₆]³⁻ couple, making potassium hexabromoiridate(IV) a stronger oxidizing agent.

This principle extends to other iridium complexes with different ligand sets. For instance, in iridium(III) complexes with bidentate spectator ligands, strong electron donation from the ligand can stabilize the +3 oxidation state, influencing the potential required for oxidation. researchgate.netacs.org The pKa of coordinated water molecules in aqua complexes can also provide an indirect measure of the electron-donating strength of the other ligands, which in turn correlates with the redox potential. acs.org

Studies on various iridium complexes have shown a clear relationship between the electronegativity induced by the ligands and the binding energies of the iridium 4f electrons, as determined by X-ray photoelectron spectroscopy. nih.gov This further underscores the significant impact of the ligand sphere on the electronic properties and, consequently, the redox behavior of the iridium center.

Reactivity with Oxidizing and Reducing Agents

Potassium hexabromoiridate(IV) participates in redox reactions with a variety of oxidizing and reducing agents, a characteristic that underpins its utility in chemical synthesis and analysis. The iridium center in the [IrBr₆]²⁻ anion can be reduced to lower oxidation states or, in principle, be oxidized further, although the +4 state is quite stable.

Reactions with Reducing Agents:

The Ir(IV) center in potassium hexabromoiridate(IV) is readily reduced to Ir(III). A range of reducing agents can effect this transformation. For example, hydrogen gas or sodium borohydride (B1222165) can be used to reduce the iridium center. The choice of reducing agent can be critical in synthetic applications, for instance, in the controlled reduction to obtain specific iridium(III) precursors.

The reduction of hexabromoiridate(IV) can also be achieved electrochemically, where the application of a suitable potential drives the electron transfer. This process is fundamental to its applications in electroplating, where the reduction of Ir(III) species, sometimes generated in situ from Ir(IV), leads to the deposition of iridium metal. researchgate.net

Reactions with Oxidizing Agents:

While the Ir(IV) state in potassium hexabromoiridate(IV) is relatively high, it can be involved in reactions with strong oxidizing agents. However, it is more common to consider the oxidation of the corresponding Ir(III) species, [IrBr₆]³⁻, back to the Ir(IV) state. Strong oxidizing agents like chlorine or bromine can accomplish this oxidation.

The reactivity of potassium hexabromoiridate(IV) as an oxidizing agent itself is a key feature. Its relatively high redox potential allows it to oxidize various substrates. For example, it can be used in analytical assays to probe the reducing capacity of biological samples, where it oxidizes species like glutathione. acs.org The reaction with alcohols has also been noted, where hexabromoiridate(IV) can be chemically reduced back to hexabromoiridate(III) by the alcohol. researchgate.net

Reactivity and Advanced Coordination Chemistry of Potassium Hexabromoiridate Iv

Ligand Exchange and Substitution Reaction Kinetics

The hexabromoiridate(IV) anion, [IrBr₆]²⁻, while a stable complex, participates in ligand exchange and substitution reactions, the kinetics of which are influenced by various factors. The substitution of ligands in transition metal complexes is a fundamental aspect of their chemistry, governing their synthesis and reactivity. libretexts.org

The synthesis of potassium hexabromoiridate(IV) itself is often achieved through a halide exchange reaction, substituting the chloride ligands in potassium hexachloroiridate(IV), K₂[IrCl₆], with bromide. This substitution follows the general equation:

K₂[IrCl₆] + 6KBr → K₂[IrBr₆] + 6KCl

The kinetics of this particular halide exchange are sensitive to reaction conditions. To achieve complete substitution, a significant excess of potassium bromide (10–12 equivalents) is necessary. The reaction is typically performed at elevated temperatures, between 80–120°C, in a concentrated hydrobromic acid solution. Higher temperatures and bromide concentrations can decrease the reaction time, though they also introduce the risk of reducing the Iridium(IV) center. In aqueous solutions lacking an excess of bromide ions, the [IrBr₆]²⁻ complex is known to be unstable in its ground state, where it can undergo substitution with water molecules. rsc.orgsemanticscholar.orgrsc.org

A comparison of the kinetic behavior between [IrBr₆]²⁻ and its chloro-analogue, [IrCl₆]²⁻, reveals distinct differences. The hexabromoiridate(IV) complex displays slower oxidation kinetics, a phenomenon attributed to the reduced electrophilicity of the Ir⁴⁺ center when coordinated to the softer bromide ligands. Furthermore, studies on the activation volume (ΔV‡) for substitution reactions show more negative values for [IrBr₆]²⁻ (ranging from -17 to -26 cm³ mol⁻¹) compared to [IrCl₆]²⁻. This suggests a greater degree of electrostriction and solvent ordering during the rate-limiting step of the substitution process for the bromo complex.

Table 1: Optimized Parameters for Halide Exchange Synthesis of K₂[IrBr₆]

| Parameter | Condition | Reference |

|---|---|---|

| Reactant | K₂[IrCl₆] | |

| Reagent | Potassium Bromide (KBr) | |

| Molar Ratio | 10–12 equivalents of KBr in excess | |

| Solvent | Concentrated Hydrobromic Acid (HBr) | |

| Temperature | 80–120°C | |

| Reaction Time | 4–8 hours |

Formation of Mixed-Ligand Hexahalogenoiridate(IV) Species

The substitution of ligands in the coordination sphere of the iridium(IV) center is not limited to complete exchange. Under controlled conditions, it is possible to form various mixed-ligand hexahalogenoiridate(IV) species, with the general formula [IrBrₙCl₆₋ₙ]²⁻. The synthesis of such complexes can be achieved through the controlled reduction of hexahaloiridate(IV) salts.

A clear example of mixed-ligand species formation involves the reaction of hexachloroiridic acid (H₂IrCl₆) in different solvents. When dissolved in acetone (B3395972), H₂IrCl₆ can undergo a rearrangement in its coordination sphere to form the mixed-ligand [IrCl₅(Me₂CO)]⁻ complex. acs.orgnih.gov This mono-acetone complex serves as an intermediate that can be used to synthesize other mixed-ligand species. acs.orgnih.gov For instance, the reaction of the aged acetone solution containing [IrCl₅(Me₂CO)]⁻ with dimethyl sulfoxide (B87167) (DMSO) yields the novel iridium(IV) salt [H(dmso)₂][IrCl₅(dmso-κO)]. acs.orgnih.gov In this complex, one chloride ligand has been substituted by a DMSO molecule, which coordinates to the iridium center through the oxygen atom. acs.orgnih.gov This demonstrates a pathway to creating stable, isolable mixed-halide/solvento complexes. The formation of such mixed-halide intermediates is a critical consideration in the synthesis of various iridium halide compounds.

Table 2: Examples of Mixed-Ligand Iridium(IV) Species

| Complex Formula | Precursor | Reactant/Solvent | Coordination Detail | Reference |

|---|---|---|---|---|

| [IrCl₅(Me₂CO)]⁻ | H₂IrCl₆·6H₂O | Acetone | One chloride ligand is replaced by an acetone molecule. | acs.orgnih.gov |

| [IrCl₅(dmso-κO)]⁻ | [IrCl₅(Me₂CO)]⁻ | DMSO | The acetone ligand is replaced by a DMSO molecule, coordinating via oxygen. | acs.orgnih.gov |

| [IrBrₙCl₆₋ₙ]²⁻ | [IrCl₆]²⁻ or [IrBr₆]²⁻ | Controlled halide source | General formula for mixed chloro-bromo species. |

Role as a Metalloligand in Complex Supramolecular Assemblies

Beyond simple substitution reactions, the hexabromoiridate(IV) anion can function as a "metalloligand" or a complex-as-a-ligand. rsc.orgresearchgate.net In this capacity, the entire [IrBr₆]²⁻ unit acts as a building block that coordinates to other metal centers to form larger, ordered supramolecular structures. wikipedia.orgrsc.org This approach is a cornerstone of supramolecular chemistry, where non-covalent interactions and metal-coordination are harnessed to construct complex, functional architectures from molecular components. wikipedia.orgbbau.ac.in

Table 3: Supramolecular Assemblies Utilizing [IrBr₆]²⁻ as a Metalloligand

| Assembly Formula | Reactants | Structural Motif | Key Interactions | Reference |

|---|---|---|---|---|

| {IrBr₅(μ-Br)Cu(Meim)₄}ₙ | (NBu₄)₂[IrBr₆], Cu(II) salt, 1-methylimidazole (B24206) (Meim) | 1D bromo-bridged Ir(IV)-Cu(II) chain | Ir-Br-Cu bridging, Ir–Br⋯Br–Ir contacts, π⋯Br interactions | rsc.org |

| {IrBr₅(μ-Br)Cu(Viim)₄}ₙ | (NBu₄)₂[IrBr₆], Cu(II) salt, 1-vinylimidazole (B27976) (Viim) | 1D bromo-bridged Ir(IV)-Cu(II) chain | Ir-Br-Cu bridging, Ir–Br⋯Br–Ir contacts, π⋯Br interactions | rsc.orgresearchgate.net |

| {IrBr₅(μ-Br)Cu(Buim)₄}ₙ | (NBu₄)₂[IrBr₆], Cu(II) salt, 1-butylimidazole (B119223) (Buim) | 1D bromo-bridged Ir(IV)-Cu(II) chain | Ir-Br-Cu bridging | rsc.orgresearchgate.net |

Reactions with Other Metal Ions to Form Polymetallic Complexes

The ability of potassium hexabromoiridate(IV), or more specifically the [IrBr₆]²⁻ anion, to act as a metalloligand directly leads to the formation of polymetallic complexes. rsc.orgresearchgate.net These are compounds containing multiple metal atoms, which can be of the same or different elements. nih.govhw.ac.uk The reaction of (NBu₄)₂[IrBr₆] with Cu(II) ions and N-donor ligands like 1-methylimidazole, 1-vinylimidazole, or 1-butylimidazole are clear demonstrations of this process. rsc.orgresearchgate.net

In the resulting one-dimensional chain structures, the Cu(II) and Ir(IV) ions are linked by bridging bromide anions. rsc.org The coordination environment of each metal is distinct. The Ir(IV) ion is part of a quasi-octahedral [IrBr₆] unit, while the Cu(II) ion typically exhibits an axially elongated octahedral geometry, coordinated to four nitrogen atoms from the imidazole-based ligands in its equatorial plane and two bridging bromide ions in the axial positions. rsc.orgresearchgate.net The formation of these polymetallic chains leads to interesting magnetic phenomena, with the nature of the magnetic exchange coupling (ferromagnetic or antiferromagnetic) between the Ir(IV) and Cu(II) centers being dependent on the specific bridging geometry and the organic ligands used. rsc.orgresearchgate.net

Table 4: Structural Parameters in Polymetallic Ir(IV)-Cu(II) Complexes

| Complex | Crystal System | Intrachain Cu(II)···Ir(IV) Distance (Å) | Magnetic Coupling | Reference |

|---|---|---|---|---|

| {IrBr₅(μ-Br)Cu(Meim)₄}ₙ | Triclinic | ~5.10–5.42 | Antiferromagnetic | rsc.org |

| {IrBr₅(μ-Br)Cu(Viim)₄}ₙ | Monoclinic | ~5.10–5.42 | Antiferromagnetic | rsc.orgresearchgate.net |

| {IrBr₅(μ-Br)Cu(Buim)₄}ₙ | Orthorhombic | ~5.10–5.42 | Ferromagnetic | rsc.orgresearchgate.net |

Advanced Applications of Potassium Hexabromoiridate Iv in Chemical Science

Catalysis in Diverse Chemical Transformations

Potassium hexabromoiridate(IV) serves as a notable catalyst, particularly in reactions involving electron transfer, and acts as a precursor for catalytically active species.

Precursor for Homogeneous and Heterogeneous Catalysts

Potassium hexabromoiridate(IV) is recognized as a homogeneous catalyst, dissolving in the reaction medium to create a single phase with the reactants. fishersci.at Its catalytic utility in this form is tied to the iridium center's ability to cycle between different oxidation states, thereby facilitating chemical transformations.

While its role as a homogeneous catalyst is established, its application as a precursor for heterogeneous catalysts is not well-documented in publicly available research. Heterogeneous catalysts exist in a different phase from the reactants, and precursors are typically deposited on a solid support and then converted into an active catalytic species. Although iridium-based heterogeneous catalysts are widely used, the specific use of potassium hexabromoiridate(IV) as a starting material for these materials is not a prominent area of research based on available literature.

Materials Science: Synthesis of Advanced Functional Materials

In materials science, the hexabromoiridate(IV) anion has been employed as a building block for constructing novel materials with interesting structural and physical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. While the synthesis of such materials is a burgeoning field of research, there is no significant body of literature that specifically describes the use of potassium hexabromoiridate(IV) as a primary component or precursor in the synthesis of coordination polymers or MOFs.

One-Dimensional Bromo-Bridged Ir(IV)–Cu(II) Complexes with Unique Magnetic Properties

A significant application of the hexabromoiridate(IV) anion in materials science is its use as a metalloligand in the synthesis of heterobimetallic one-dimensional (1D) complexes. Specifically, research has demonstrated the formation of bromo-bridged Ir(IV)–Cu(II) chains. rsc.orgresearchgate.net In these structures, the [IrBr₆]²⁻ unit acts as a ligand, coordinating to copper(II) ions through its bromide ligands.

One notable study utilized the tetrabutylammonium (B224687) salt of hexabromoiridate(IV), (NBu₄)₂[IrBr₆], as the iridium source to react with copper(II) ions and various imidazole-based ligands. rsc.orgresearchgate.net This resulted in the formation of novel 1D compounds with the general formula {IrBr₅(μ-Br)Cu(L)₄}n (where L is a monodentate imidazole (B134444) derivative). These chain-like structures exhibit interesting magnetic properties arising from the interaction between the iridium(IV) and copper(II) centers. The nature of the magnetic coupling, whether antiferromagnetic or ferromagnetic, can be influenced by the specific imidazole derivative used in the synthesis. rsc.orgresearchgate.net

While this research highlights the utility of the [IrBr₆]²⁻ anion, it is important to note that the readily available potassium salt, K₂[IrBr₆], can serve as a convenient precursor for the synthesis of such materials, even if other cationic versions are used in specific literature examples. The fundamental chemistry relies on the hexabromoiridate(IV) core.

Analytical Chemistry: Reagent for Detection and Quantification

Based on a comprehensive review of available scientific literature, there is no significant evidence to suggest that potassium hexabromoiridate(IV) is utilized as a standard reagent in analytical chemistry for the detection and quantification of other substances. While iridium compounds, in general, may find applications in specialized analytical techniques, the specific use of potassium hexabromoiridate(IV) for these purposes is not a widely reported or established method.

Exploratory Biological and Medical Research

The investigation into the biological and medical applications of iridium-containing compounds has been a burgeoning field of research, primarily focusing on the development of novel therapeutic agents. While a significant body of work exists on the anticancer and antimicrobial properties of various iridium complexes, it is crucial to note that specific exploratory biological and medical research on Potassium hexabromoiridate(IV) is not extensively documented in publicly available scientific literature. The majority of research efforts have been directed towards organometallic Iridium(III) complexes, which have shown considerable promise, rather than the inorganic Iridium(IV) salt, Potassium hexabromoiridate(IV).

The interest in iridium complexes for medical applications stems from their diverse coordination chemistry, which allows for the fine-tuning of their steric and electronic properties. This adaptability can lead to compounds with unique mechanisms of action, potentially overcoming the limitations of existing metal-based drugs like cisplatin. Research has highlighted the potential of iridium complexes in various therapeutic areas. For instance, certain cyclometalated Iridium(III) complexes have demonstrated potent bactericidal activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These complexes are often designed to be substitutionally inert, offering a different mode of action compared to traditional carbon-based antibiotics. nih.gov

In the realm of oncology, numerous iridium complexes have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. nih.gov Studies have shown that some iridium compounds can induce apoptosis (programmed cell death) in cancer cells and may exhibit selectivity for cancerous cells over healthy ones. The mechanisms of action are varied and can include the inhibition of key enzymes, interaction with cellular DNA, or the generation of reactive oxygen species (ROS) within the tumor microenvironment. The rich photophysical properties of some iridium complexes also make them attractive candidates for applications in photodynamic therapy (PDT), where they can be activated by light to produce cytotoxic species that kill cancer cells.

Despite the extensive research into other iridium compounds, there is a conspicuous absence of data regarding the biological activities of Potassium hexabromoiridate(IV). Consequently, no data tables detailing its effects on biological systems can be presented at this time. The exploration of its potential cytotoxicity, antimicrobial efficacy, or any other biological interactions remains a largely uncharted area within the scientific community. Future research may yet uncover unique biological properties of this specific inorganic iridium(IV) complex, but for now, its role in biological and medical science is undefined.

Q & A

Q. What are the standard synthetic routes for preparing Potassium hexabromoiridate(IV), and how can purity be ensured?

Potassium hexabromoiridate(IV), K₂[IrBr₆], is typically synthesized via redox reactions of iridium precursors in bromine-rich environments. Evidence from mixed-ligand iridate(IV) syntheses suggests using controlled reduction of hexahaloiridate(IV) salts with agents like ascorbic acid in aqueous solutions at low temperatures to avoid ligand exchange . Purity is validated through elemental analysis, X-ray diffraction (for crystalline products), and UV-Vis spectroscopy to confirm the absence of Ir(III) impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Potassium hexabromoiridate(IV)?

Vibrational spectroscopy (e.g., IR/Raman) is critical for identifying [IrBr₆]²⁻ vibrational modes and ligand coordination geometry . Single-crystal X-ray diffraction provides definitive structural data, including bond lengths and angles, as demonstrated in analogous hexachloridostannate(IV) studies . For redox characterization, cyclic voltammetry can confirm the Ir(IV)/Ir(III) redox couple, with comparisons to hexachloroiridate(IV) as a benchmark .

Q. How should researchers handle solubility challenges when working with Potassium hexabromoiridate(IV) in aqueous systems?

Potassium hexabromoiridate(IV) has limited solubility in water. Methodological approaches include using polar aprotic solvents (e.g., dimethyl sulfoxide) or acidic media to enhance dissolution. Solubility data should be cross-validated via gravimetric analysis or spectrophotometric titration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereoisomer identification for mixed-ligand iridate(IV) complexes?

Mixed chloro-bromo iridate(IV) complexes exhibit stereoisomerism (e.g., cis/trans configurations). Contradictions in spectroscopic assignments can arise due to overlapping signals. To address this, combine multiple techniques:

Q. How does the redox behavior of Potassium hexabromoiridate(IV) impact its utility in electrocatalytic studies?

The Ir(IV)/Ir(III) redox potential in [IrBr₆]²⁻ is influenced by ligand electronegativity. Compared to hexachloroiridate(IV), the bromide ligands lower the reduction potential, making it a stronger oxidizer. This property is critical in designing electrocatalysts for water oxidation. Researchers should:

- Use cyclic voltammetry in non-aqueous media to avoid competing hydrolysis.

- Cross-reference with spectroelectrochemical data to correlate redox states with spectral changes .

Q. What methodologies validate the stability of Potassium hexabromoiridate(IV) under varying experimental conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- pH-dependent stability tests via UV-Vis monitoring of [IrBr₆]²⁻ absorbance peaks over time.

- Competitive ligand experiments (e.g., adding Cl⁻ to test Br⁻ displacement) .

Methodological Best Practices

Q. How should researchers design experiments to minimize artifacts in Potassium hexabromoiridate(IV) reactivity studies?

- Control for ligand exchange : Use inert atmospheres (e.g., N₂ gloveboxes) to prevent oxidation or hydrolysis.

- Calibrate instrumentation : Validate electrochemical setups with ferrocene/ferrocenium reference systems.

- Replicate experiments : Report triplicate measurements with error margins to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.